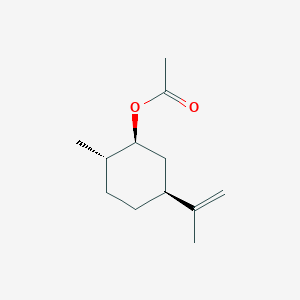
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate
Übersicht
Beschreibung
“(Octahydro-4,7-methano-1H-indenyl)methyl acrylate” is a chemical compound with the molecular formula C14H20O2 . It is also known as 2-Propenoic acid, (octahydro-4,7-methano-1H-inden-5-yl)methyl ester .
Physical And Chemical Properties Analysis
“(Octahydro-4,7-methano-1H-indenyl)methyl acrylate” is a liquid and has a pale yellow color . More detailed physical and chemical properties are not available in the sources I have.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Synthesis and Membrane Applications : The synthesis of copolymers, such as those incorporating acrylate components, is pivotal in the development of selective membranes for separation processes. For instance, hydrophilic gel copolymer membranes exhibit high selectivity in the pervaporation separation of methanol from methanol-methyl tertiary butyl ether (MTBE) mixtures (Ray & Ray, 2006).
Reactivity with Various Compounds : Research into the reactivity of certain complexes with acrylates has contributed to understanding their interactions in various chemical environments. This has implications for synthesis pathways in chemical manufacturing (Edwards et al., 1997).
Esterification Processes : The esterification of acrylic acid with methanol and the use of catalysts in this process is significant for chemical production methods, especially in developing efficient reactive chromatography techniques (Ströhlein et al., 2006).
Controlled Copolymerization : Understanding the controlled copolymerization of various acrylates, including methyl acrylate, is crucial for creating materials with specific properties for various industrial applications (Mishima, Tamura, & Yamago, 2012).
Nanotechnology and Material Science
Nanoparticle Enhanced Drug Delivery : The use of nanoparticles in enhancing the permeability of substances like methanol through biological membranes has potential implications in transdermal drug delivery systems (Cappel & Kreuter, 1991).
Catalysis and Selectivity in Chemical Reactions : Studies on the catalytic production of methyl acrylates and understanding the effects of various molecular structures like C═C bonds on reaction selectivity are essential for optimizing industrial chemical processes (Zugic et al., 2016).
Photorelease of Compounds for Controlled Applications : Research into the photorelease of caged acids from esters in aqueous solutions has implications for controlled release technologies, which can be applied in various fields including pharmaceuticals and material science (Kamatham et al., 2016).
Surface Modification of Membranes : The modification of membrane surfaces, such as polyurethane membranes, using acrylic acid vapor plasma and its effects on pervaporation processes is significant for developing efficient separation technologies (Weibel et al., 2007).
Catalysis and Polymer Chemistry
Catalysis in Arylation Reactions : Understanding the catalysis of arylations by metallic palladium in methanol and its effects on the yields and selectivities of products like methyl cinnamate is important for chemical synthesis methods (Mori, Mizoroki, & Ozaki, 1973).
Polymerization and Geometrical Selectivity : Studies on the polymerization of acrylates and their selectivity for azobenzenes in methanol-water solutions contribute to advancements in polymer chemistry and material science applications (Ihara et al., 1999).
Asymmetric Synthesis in Polymer Chemistry : The asymmetric synthesis of compounds like methyl 2-phenylpropionate in the presence of chiral polymers is crucial for developing stereoselective synthesis methods in polymer chemistry (Yamashita et al., 1978).
Controlled Radical Polymerization : Research on the controlled radical polymerization of acrylamide containing compounds like l-Phenylalanine moiety via RAFT (Reversible Addition−Fragmentation chain Transfer) is significant for creating polymers with specific characteristics for various applications (Mori, Sutoh, & Endo, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-tricyclo[5.2.1.02,6]decanylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-13(15)16-8-11-5-6-12-9-3-4-10(7-9)14(11)12/h2,9-12,14H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPNHSZLJPXGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CCC2C1C3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020914 | |
| Record name | Tricyclo[5.2.1.02,6]decan-3-ylmethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93962-84-6, 119864-68-5 | |
| Record name | (Octahydro-4,7-methano-1H-indenyl)methyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093962846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[5.2.1.02,6]decan-3-ylmethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (octahydro-4,7-methano-1H-indenyl)methyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



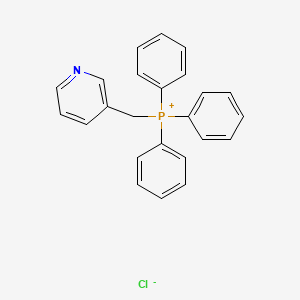
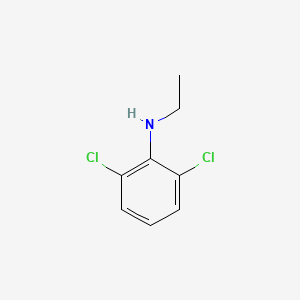
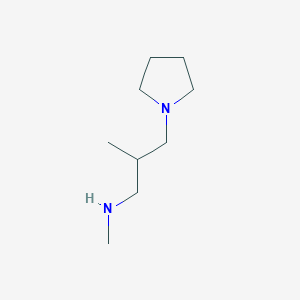
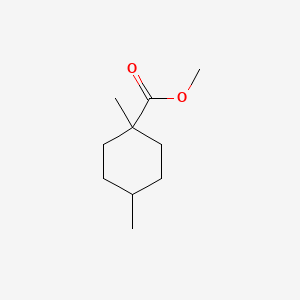

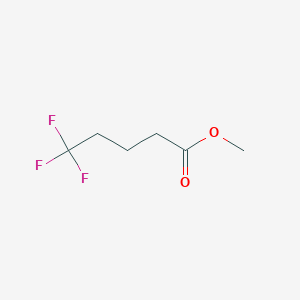

![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)



